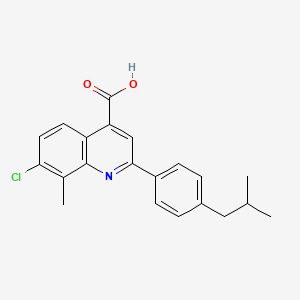
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C21H19Cl2NO . It has a molecular weight of 372.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.29 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Photodegradation in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, closely related to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid, has been studied in aqueous solutions under different irradiation conditions. UV irradiation rapidly degrades these compounds through decarboxylation reactions, with reaction rates influenced by the presence of dissolved organic carbon (Pinna & Pusino, 2012) Pinna & Pusino, 2012.
Gas Phase Reactions in Mass Spectrometry
In mass spectrometric studies, the gas-phase formation of carboxylic acids from bisubstituted isoquinolines, which are structurally similar to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid, was observed after collisional activation. These findings have implications for the characterization of drug candidates and metabolic products in various analytical contexts (Thevis et al., 2008) Thevis et al., 2008.
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives synthesized through both conventional and microwave-irradiated methods have shown significant in vitro antimicrobial activity against a broad spectrum of microorganisms. This suggests potential applications of compounds structurally related to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid in developing new antimicrobial agents (Bhatt & Agrawal, 2010) Bhatt & Agrawal, 2010.
Synthesis and Antibacterial Properties
The synthesis of new 8-nitrofluoroquinolone models, structurally related to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid, and investigation of their antibacterial properties has revealed interesting activity against both gram-positive and gram-negative strains, highlighting the potential of such compounds in antibacterial therapy (Al-Hiari et al., 2007) Al-Hiari et al., 2007.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-12(2)10-14-4-6-15(7-5-14)19-11-17(21(24)25)16-8-9-18(22)13(3)20(16)23-19/h4-9,11-12H,10H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFRNGODURECC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)CC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147105 |
Source


|
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863182-57-4 |
Source


|
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863182-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)




![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)





